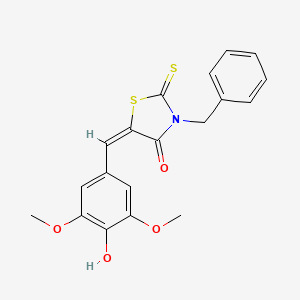![molecular formula C23H21ClN2O2S B11666672 N-(4-chlorophenyl)-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11666672.png)
N-(4-chlorophenyl)-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-クロロフェニル)-2-[(フェニルアセチル)アミノ]-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-3-カルボキサミドは、化学、生物学、医学などの様々な分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、クロロフェニル基、フェニルアセチル基、およびテトラヒドロベンゾチオフェンコアを含む独特の構造を特徴としています。
準備方法
合成経路と反応条件
N-(4-クロロフェニル)-2-[(フェニルアセチル)アミノ]-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-3-カルボキサミドの合成は、通常、テトラヒドロベンゾチオフェンコアの形成と、その後のクロロフェニル基とフェニルアセチル基の付加を含む複数のステップを伴います。一般的な合成経路には、以下が含まれる場合があります。
テトラヒドロベンゾチオフェンコアの形成: これは、チオフェンやアルケンなどの適切な出発物質を含む環化反応によって達成できます。
クロロフェニル基の付加: このステップは、クロロベンゼン誘導体を使用して求電子置換反応を行うことができます。
フェニルアセチル基の付加: これは、フェニルアセチルクロリドまたは類似の試薬を使用してアシル化反応によって達成できます。
工業生産方法
この化合物の工業生産には、高収率と高純度を確保するために、上記の合成経路の最適化が含まれる場合があります。これには、触媒の使用、反応条件の制御、再結晶やクロマトグラフィーなどの精製技術が含まれます。
化学反応の分析
反応の種類
N-(4-クロロフェニル)-2-[(フェニルアセチル)アミノ]-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-3-カルボキサミドは、以下を含む様々な化学反応を起こすことができます。
酸化: この化合物は、使用する酸化剤と条件に応じて、スルホキシドまたはスルホンを形成するように酸化できます。
還元: 還元反応により、カルボニル基をアルコールまたはアミンに変換できます。
置換: クロロフェニル基は、求核置換反応によって異なる置換基を導入できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素、m-クロロ過安息香酸(m-CPBA)、および過マンガン酸カリウムが含まれます。
還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が一般的に使用されます。
置換: アミン、チオール、アルコキシドなどの求核剤を置換反応に使用できます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりスルホキシドまたはスルホンが生成され、還元によりアルコールまたはアミンが生成される可能性があります。
科学研究アプリケーション
N-(4-クロロフェニル)-2-[(フェニルアセチル)アミノ]-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-3-カルボキサミドは、いくつかの科学研究アプリケーションを持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用できます。
生物学: この化合物は、酵素阻害や受容体結合などの潜在的な生物活性について研究することができます。
医学: 様々な病気の治療薬としての可能性を探ることができます。
産業: 新しい材料の開発や化学製造の中間体として使用できます。
科学的研究の応用
N-(4-CHLOROPHENYL)-2-(2-PHENYLACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure and functional groups.
Materials Science: The compound’s unique properties may make it suitable for use in advanced materials or as a precursor for other functional materials.
Biological Studies: It can be used in studies to understand its interactions with biological molecules and potential therapeutic effects.
作用機序
N-(4-クロロフェニル)-2-[(フェニルアセチル)アミノ]-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-3-カルボキサミドの作用機序は、特定の分子標的および経路との相互作用を伴います。この化合物は、酵素または受容体に結合し、その活性を変化させ、様々な生物学的効果をもたらす可能性があります。正確な分子標的および経路は、特定の用途と状況によって異なる場合があります。
類似の化合物との比較
類似の化合物
N-((4-クロロフェニル)(フェニル)メチル)アセトアミド: この化合物は構造的に類似していますが、アセトアミド基が異なります。
4-アミノクマリン誘導体: これらの化合物は、異なるコア構造を持っていますが、同様の生物活性を持つ可能性があります。
独自性
N-(4-クロロフェニル)-2-[(フェニルアセチル)アミノ]-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-3-カルボキサミドは、官能基の特定の組み合わせとテトラヒドロベンゾチオフェンコアのためにユニークです。このユニークな構造は、様々な研究や産業用途にとって価値のある、異なる化学的および生物学的特性を与える可能性があります。
類似化合物との比較
Similar Compounds
- N-(4-BROMOPHENYL)-2-(2-PHENYLACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
- N-(4-FLUOROPHENYL)-2-(2-PHENYLACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
Uniqueness
N-(4-CHLOROPHENYL)-2-(2-PHENYLACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE: is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups also contributes to its distinct properties compared to similar compounds.
特性
分子式 |
C23H21ClN2O2S |
|---|---|
分子量 |
424.9 g/mol |
IUPAC名 |
N-(4-chlorophenyl)-2-[(2-phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C23H21ClN2O2S/c24-16-10-12-17(13-11-16)25-22(28)21-18-8-4-5-9-19(18)29-23(21)26-20(27)14-15-6-2-1-3-7-15/h1-3,6-7,10-13H,4-5,8-9,14H2,(H,25,28)(H,26,27) |
InChIキー |
RTPYAYZJNPZZRF-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl (2Z)-5-(3,4-dimethoxyphenyl)-2-{[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11666591.png)
![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11666592.png)
![4-{[(4-Methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B11666603.png)
![2,6-dibromo-4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11666609.png)
![ethyl (2E)-5-(4-tert-butylphenyl)-2-(4-chlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11666613.png)

![N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B11666627.png)
![(5Z)-5-{3-iodo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11666634.png)
![N-benzyl-N-(4-{[(2E)-2-(2,3,4-trimethylbenzylidene)hydrazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B11666640.png)

![N'-[(E)-[4-Methoxy-2-methyl-5-(propan-2-YL)phenyl]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11666650.png)
![(3-Bromo-4-methoxy-benzylidene)-[4-(2-methoxy-phenyl)-piperazin-1-yl]-amine](/img/structure/B11666652.png)
![6-{(2E)-2-[(2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]hydrazinyl}-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11666659.png)
![4-Chloro-n-{3-[(3-chloro-4-methylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B11666676.png)
